(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Beschreibung
This compound is a heterocyclic derivative featuring a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:
- A (5Z)-configuration at the exocyclic double bond, critical for maintaining planar geometry and electronic conjugation .

- A 3-methylphenyl group at the 2-position, contributing steric bulk and modulating solubility .
Its synthesis typically involves condensation reactions of thiazolidinone precursors with substituted aldehydes under basic conditions, followed by cyclization .
Eigenschaften
Molekularformel |
C22H14BrN3O2S |
|---|---|
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H14BrN3O2S/c1-13-3-2-4-15(11-13)20-24-22-26(25-20)21(27)19(29-22)12-17-9-10-18(28-17)14-5-7-16(23)8-6-14/h2-12H,1H3/b19-12- |
InChI-Schlüssel |
RNSRQGORVPXUFM-UNOMPAQXSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2-furylmethylamine, and 3-methylphenyl isothiocyanate. The synthesis process may involve:
Condensation Reactions: Combining 4-bromobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base.
Cyclization: Reacting the Schiff base with 3-methylphenyl isothiocyanate to form the thiazolo[3,2-b][1,2,4]triazole core.
Final Functionalization: Introducing the methylene group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side reactions.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{[5-(4-Bromphenyl)-2-furyl]methylen}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on: hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Pharmakophor in der Arzneimittelentwicklung aufgrund seiner einzigartigen Struktur und funktionellen Gruppen.
Materialwissenschaften: Anwendung bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien.
Organische Synthese: Verwendung als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{[5-(4-Bromphenyl)-2-furyl]methylen}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann:
An Enzyme binden: Hemmung oder Aktivierung der enzymatischen Aktivität.
Mit Rezeptoren interagieren: Modulation der Rezeptoraktivität und Signalwege.
Zelluläre Prozesse beeinflussen: Beeinflussung von Prozessen wie Zellproliferation, Apoptose und Differenzierung.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor activity and signaling pathways.
Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
*Calculated using atomic masses. †Estimated based on analogs .
Impact of Substituents on Bioactivity
- 4-Bromophenyl vs. 3-Methylphenyl (Position 2): The 4-bromophenyl group in enhances antimicrobial activity due to halogen bonding, whereas the 3-methylphenyl group in the target compound improves metabolic stability by resisting oxidative demethylation .
- Furan vs. Thiophene (Position 5): Replacement of furan with thiophene (e.g., in Compound 2k) increases molar absorptivity (λmax ~320 nm vs. 290 nm) but reduces anticancer potency, likely due to altered redox properties .
- Alkoxy vs.
Spectroscopic Characterization
Biologische Aktivität
The compound (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula
- C : 22
- H : 18
- Br : 1
- N : 3
- O : 2
- S : 1
Anticancer Properties
Recent studies have indicated that thiazolo-triazole derivatives exhibit significant anticancer activity. For instance, one investigation evaluated the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibited cell proliferation with an IC50 value of approximately 0.2 μM against apoptosis signal-regulating kinase 1 (ASK1), a target implicated in multiple cancers .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to modulate the activity of protein kinases involved in apoptosis and cell cycle regulation. The interaction with ASK1 leads to increased apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The thiazolo-triazole structure is known to interact with inflammatory pathways, indicating potential use in treating inflammatory diseases.
Case Study 1: ASK1 Inhibition
In a study focused on ASK1 inhibitors, researchers synthesized several derivatives of thiazolo-triazole compounds. Among these, the compound showed promising results with an IC50 of 0.2 μM against ASK1. Structure-activity relationship (SAR) analysis revealed that modifications to the phenyl groups significantly affected potency and selectivity .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various thiazolo-triazole derivatives. The results indicated that certain substitutions on the phenyl rings enhanced activity against Gram-positive bacteria, suggesting a structure-dependent effect on biological activity.
Data Summary Table
| Biological Activity | IC50 Value (μM) | Target/Pathway |
|---|---|---|
| ASK1 Inhibition | 0.2 | Apoptosis signaling |
| Antimicrobial | Varies | Bacterial cell wall synthesis |
| Anti-inflammatory | TBD | Inflammatory pathways |
Q & A
Q. Key Characterization Techniques :
- 1H/13C NMR : Confirms regiochemistry of the exocyclic double bond (Z-configuration) and substituent positions .
- LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]+ for analogous compounds) .
Advanced: How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, but may require lower temperatures to avoid side reactions .
- Catalyst Screening : Piperidine (10 mol%) vs. DBU: Piperidine gives higher regioselectivity for Z-isomers, while DBU may accelerate side cyclizations .
- Temperature Control : Maintaining 60–70°C prevents premature precipitation of intermediates, improving yields from ~50% to >70% .
Q. Data-Driven Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 70 | 58 |
| DBU | DMF | 80 | 52 |
| Piperidine | DMF | 60 | 76 |
Basic: What analytical techniques are critical for confirming the Z-configuration of the exocyclic methylene group?
Methodological Answer:
- 1H NMR Coupling Constants : The vinyl proton (H-C=C) in Z-isomers typically shows a coupling constant J = 10–12 Hz, distinct from E-isomers (J = 15–17 Hz) .
- NOESY NMR : Correlates spatial proximity between the furyl proton and thiazolo-triazole protons, confirming the Z-geometry .
- X-ray Crystallography : Definitive proof of configuration (e.g., C–C bond length ~1.34 Å for conjugated systems) .
Advanced: How do substituent variations (e.g., 4-bromophenyl vs. 4-methoxyphenyl) impact biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., Br) : Enhance cytotoxicity in vitro (e.g., IC50 = 8.2 µM against MCF-7 cells for 4-bromophenyl derivatives vs. IC50 = 23.5 µM for methoxy analogs) by increasing electrophilicity and target binding .
- Hydrophobic Substituents : Improve membrane permeability (logP >3.5 correlates with higher activity in thiazolo-triazolones) .
Q. Experimental Design :
- In Vitro Assays : MTT viability testing across cancer cell lines (e.g., HepG2, A549) with dose-response curves .
- Molecular Docking : Predict binding to kinases (e.g., EGFR) using AutoDock Vina, validating with mutagenesis studies .
Advanced: How can computational methods resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values from ) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Molecular Dynamics (MD) Simulations : Assess target flexibility (e.g., kinase active sites) to explain variability in inhibition potency .
- QSAR Modeling : Develop quantitative models using descriptors like Hammett σ constants to rationalize substituent effects .
Case Study :
Discrepancies in IC50 values for 4-bromophenyl derivatives (8.2–12.4 µM) were attributed to differences in assay conditions (e.g., serum concentration, incubation time) .
Basic: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (e.g., >90% stability at pH 7.4 for thiazolo-triazolones) .
- Plasma Stability : Use human plasma (37°C, 1h) with LCMS quantification of parent compound vs. metabolites .
Advanced: How can regioselectivity challenges in multi-step syntheses be addressed?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., -NH in triazoles using Boc groups) during furan coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h thermal), minimizing side products .
Example : Microwave irradiation (150°C, 300W) improved regioselectivity from 65% to 88% in analogous triazole syntheses .
Basic: What spectroscopic red flags indicate impurities in the final product?
Methodological Answer:
- 1H NMR : Extra peaks between δ 2.0–2.5 ppm suggest unreacted starting materials (e.g., acetylated intermediates) .
- LCMS Purity Check : A single peak at tR = 4.2 min (C18 column, 70% acetonitrile) indicates >95% purity .
Advanced: How can molecular docking guide the design of derivatives with improved target affinity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., BRAF V600E) with known roles in cancer from KEGG pathway databases.
- Docking Workflow :
- Prepare protein (PDB: 3OG7) with AutoDockTools.
- Generate ligand conformers with OMEGA.
- Score poses using Glide SP; validate with MM-GBSA .
- Key Interactions : Hydrogen bonds with hinge region (e.g., Cys532) and hydrophobic contacts with bromophenyl .
Advanced: What strategies mitigate analytical challenges in characterizing tautomeric forms of thiazolo-triazolones?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

